
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with nitro and sulfanylidene substituents
Preparation Methods
The synthesis of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine precursor followed by the introduction of the sulfanylidene group. Reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.
Chemical Reactions Analysis
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanylidene groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanylidene group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid include:
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- Indole derivatives These compounds share structural similarities but differ in their substituents and specific properties. The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and potential applications.
Properties
CAS No. |
156896-47-8 |
|---|---|
Molecular Formula |
C6H4N2O4S |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
InChI Key |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Synonyms |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


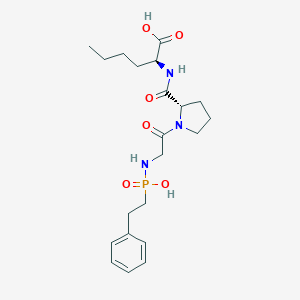

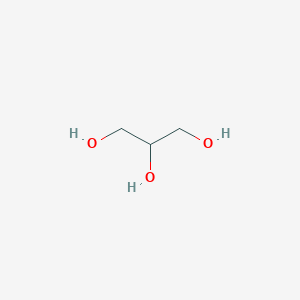
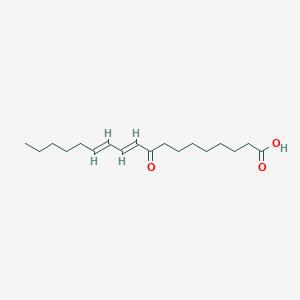
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)

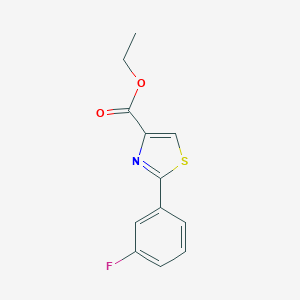
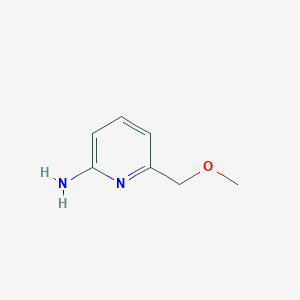
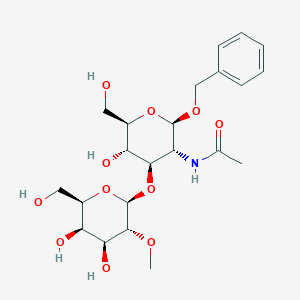
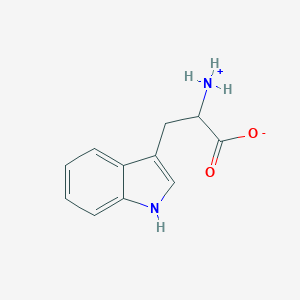
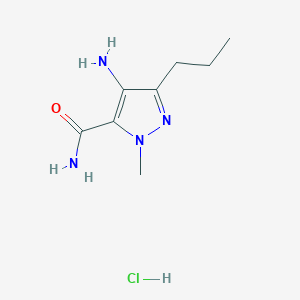
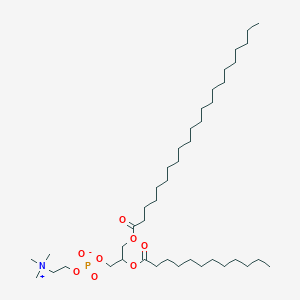
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
